AHR-1911

Description

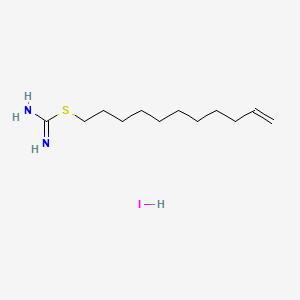

Structure

3D Structure of Parent

Properties

CAS No. |

22584-04-9 |

|---|---|

Molecular Formula |

C12H25IN2S |

Molecular Weight |

356.31 g/mol |

IUPAC Name |

undec-10-enyl carbamimidothioate;hydroiodide |

InChI |

InChI=1S/C12H24N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14;/h2H,1,3-11H2,(H3,13,14);1H |

InChI Key |

INDZTCRIYSRWOH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCSC(=N)N.I |

Appearance |

Solid powder |

Other CAS No. |

22584-04-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AHR 1911 AHR-1911 AHR1911 Isothiouronium Isothiuronium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Aryl Hydrocarbon Receptor (AHR) Modulators

Introduction

This document provides a comprehensive overview of the mechanism of action of Aryl Hydrocarbon Receptor (AHR) modulators. While this guide is titled with the specific compound "AHR-1911," a thorough review of publicly available scientific literature and databases did not yield information on a specific molecule with this designation. Therefore, this whitepaper will focus on the well-established and researched core mechanisms of AHR activation and signaling, which would be fundamental to understanding any putative AHR modulator. The principles, experimental protocols, and signaling pathways described herein are broadly applicable to the study of any compound that interacts with the AHR.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a wide array of exogenous and endogenous signals.[1] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a key player in a multitude of physiological and pathological processes, including immune regulation, cell growth and differentiation, and metabolism.[2][3] Consequently, the AHR has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and inflammatory conditions.[4][5]

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the AHR signaling pathway, methods for its study, and the functional consequences of its modulation.

Core Mechanism of Action: The Canonical AHR Signaling Pathway

The most well-characterized mechanism of AHR action is the canonical signaling pathway, which involves ligand binding, nuclear translocation, and gene transcription.

In its inactive state, the AHR resides in the cytoplasm as part of a multi-protein complex.[6] This complex includes two molecules of the 90-kDa heat shock protein (Hsp90), the AHR-interacting protein (AIP, also known as XAP2), p23, and a non-receptor tyrosine kinase, Src.[7][8] The association with these chaperone proteins maintains the AHR in a conformation that is receptive to ligand binding and prevents its premature translocation to the nucleus.[6]

Upon binding of a ligand to the AHR, a conformational change is induced, leading to the dissociation of the chaperone proteins.[4] This conformational shift exposes a nuclear localization signal on the AHR, facilitating its translocation into the nucleus.[8]

Once inside the nucleus, the ligand-bound AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] This AHR-ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][6] The consensus sequence for these response elements is 5'-GCGTG-3'.[1] The binding of the AHR-ARNT complex to these elements initiates the transcription of a battery of genes, including drug-metabolizing enzymes such as Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[9]

The AHR signaling pathway is subject to negative feedback regulation. One of the key target genes of the AHR is the AHR Repressor (AHRR).[1] The AHRR protein competes with the AHR for dimerization with ARNT, thereby inhibiting AHR-mediated gene transcription.[10]

Quantitative Data on AHR Modulator Interactions

The interaction of a compound with the AHR can be quantified through various in vitro assays. The following table summarizes key parameters used to characterize the potency and efficacy of AHR modulators. The values for "this compound" are hypothetical and serve as an example.

| Parameter | Description | Method | Hypothetical Value (this compound) |

| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of a ligand at which half of the AHR population is occupied. A lower Kd indicates higher binding affinity. | Radioligand Binding Assay | 5 nM |

| EC50 | The concentration of a ligand that induces a response halfway between the baseline and maximum effect. | Reporter Gene Assay (e.g., DRE-luciferase) | 10 nM |

| IC50 | The concentration of an antagonist that inhibits a response by 50%. | Competitive Binding Assay or Reporter Gene Assay | 50 nM (for a hypothetical antagonist) |

| Emax | The maximum response achievable by a ligand. | Reporter Gene Assay | 95% (relative to a reference agonist like TCDD) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an AHR modulator's mechanism of action. Below are protocols for key experiments.

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kd) of a test compound for the AHR.

-

Methodology:

-

Prepare cytosolic extracts from a cell line expressing the AHR (e.g., Hepa-1c1c7 cells).

-

Incubate a constant concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) with the cytosolic extracts in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

After incubation to reach equilibrium, separate the bound from the free radioligand using a method such as dextran-coated charcoal.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

The Kd is calculated by analyzing the competition binding data using non-linear regression.

-

2. DRE-Luciferase Reporter Gene Assay

-

Objective: To measure the ability of a compound to activate AHR-dependent gene transcription.

-

Methodology:

-

Transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple DREs.

-

Co-transfect with a plasmid expressing a control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

-

Treat the transfected cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the DRE-luciferase activity to the control reporter activity.

-

The EC50 and Emax values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

3. Western Blot for CYP1A1 Induction

-

Objective: To confirm the induction of a key AHR target gene product at the protein level.

-

Methodology:

-

Treat cells (e.g., MCF-7 or primary hepatocytes) with the test compound for an appropriate time (e.g., 48 hours).

-

Harvest the cells and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for CYP1A1.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Non-Canonical AHR Signaling

In addition to the canonical pathway, the AHR can engage in non-canonical signaling, which is independent of DRE-mediated gene transcription. These pathways are an active area of research and contribute to the diverse biological effects of AHR modulators.

-

Crosstalk with other signaling pathways: The AHR can physically interact with other transcription factors, such as the estrogen receptor (ER) and the nuclear factor-kappa B (NF-κB), leading to mutual repression or enhancement of their respective signaling pathways.[8][11]

-

E3 Ubiquitin Ligase Activity: The AHR has been shown to possess intrinsic E3 ubiquitin ligase activity, targeting other proteins for proteasomal degradation.[8]

-

Src Kinase Activation: The AHR can signal through its associated Src kinase, which can be released upon ligand binding and activate downstream signaling cascades.[8]

The Aryl Hydrocarbon Receptor is a complex and multifaceted signaling molecule with a wide range of biological functions. Its role as a ligand-activated transcription factor in the canonical pathway is well-established and serves as the primary mechanism for the induction of drug-metabolizing enzymes. However, the growing body of evidence for non-canonical AHR signaling highlights the intricate ways in which AHR modulators can exert their effects. A thorough understanding of these mechanisms is essential for the development of novel therapeutics that selectively target the AHR for the treatment of various diseases. The experimental approaches outlined in this guide provide a framework for the comprehensive characterization of any novel AHR modulator, such as the putative "this compound".

References

- 1. mdpi.com [mdpi.com]

- 2. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Fifty Years of Aryl Hydrocarbon Receptor Research as Reflected in the Pages of Drug Metabolism and Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are AHR agonists and how do they work? [synapse.patsnap.com]

- 5. Aryl hydrocarbon receptors as potential therapeutic targets [pharmacia.pensoft.net]

- 6. The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of AHR Ligands in Skin Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AHR-1911: A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AHR-1911, a substituted thiopseudourea with notable anti-tumor and anti-inflammatory properties. It is crucial to clarify from the outset that despite its designation, this compound is not a ligand or modulator of the Aryl Hydrocarbon Receptor (AHR). The "AHR" in its name is a historical laboratory code. This whitepaper will detail the true nature of this compound, its discovery, a detailed synthesis protocol, and an in-depth look at its mechanism of action as a protein synthesis inhibitor. The information is compiled from seminal studies and presented with structured data, detailed experimental protocols, and visualizations to aid in research and development.

Introduction: Correcting the Record on this compound

This compound is the laboratory designation for S-(10-undecen-1-yl)isothiouronium iodide.[1] Early research in the 1970s identified this compound as a potent inhibitor of tumor growth, specifically against Walker carcinoma in rats.[1] Its mechanism of action was determined to be the inhibition of protein synthesis at the ribosomal level.[1] Further studies also characterized its effects on vascular permeability and arterial blood pressure. The compound is a thiourea-based agent and should not be confused with ligands of the Aryl Hydrocarbon Receptor.

Synthesis of this compound

The synthesis of S-alkylisothiouronium salts, such as this compound, is a well-established chemical process. It typically involves the nucleophilic substitution (SN2) reaction between an alkyl halide and thiourea.[2][3]

Reaction Scheme

The synthesis proceeds via a one-step reaction:

-

Reactants: 1-iodo-10-undecene and Thiourea

-

Product: S-(10-undecen-1-yl)isothiouronium iodide (this compound)

Experimental Protocol: Synthesis of S-(10-undecen-1-yl)isothiouronium iodide

This protocol is based on the general principles of S-alkylisothiouronium salt formation.

Materials:

-

1-iodo-10-undecene

-

Thiourea (CH₄N₂S)

-

Ethanol, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 1-iodo-10-undecene in anhydrous ethanol.

-

Add a magnetic stir bar and begin stirring.

-

To this solution, add 1.1 equivalents of thiourea.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure S-(10-undecen-1-yl)isothiouronium iodide (this compound) as a white crystalline solid.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its anti-tumor effect, which is a direct consequence of its ability to inhibit protein synthesis.

Inhibition of Protein Synthesis

Studies by González-Cadavid et al. (1974) demonstrated that this compound potently inhibits the incorporation of radiolabeled amino acids into proteins in both in vitro and cellular systems.[1]

Key Findings:

-

This compound inhibits protein synthesis in both microsomal and mitochondrial ribosomes.[1]

-

The inhibition occurs at the transpeptidation step of ribosomal protein synthesis, as evidenced by the strong inhibition of the puromycin reaction.[1]

-

The inhibitory effect is reversible, suggesting that this compound does not cause irreversible damage to the ribosomes.[1]

Anti-Tumor Activity

This compound was shown to significantly inhibit the growth of Walker carcinoma in rats.[1] This anti-tumor activity is attributed to its cytostatic effects resulting from the blockade of protein synthesis, which is essential for cell growth and proliferation.

Cardiovascular Effects

Research by Fuenmayor et al. (1973) revealed that this compound can induce a reduction in arterial pressure in anesthetized dogs and has histamine-like effects when injected intradermally.

Quantitative Data

The following tables summarize the quantitative data from the key publications on this compound.

Table 1: Inhibition of Protein Synthesis by this compound

| System | This compound Concentration | % Inhibition of [¹⁴C]leucine incorporation | Reference |

| Rat Liver Slices (Microsomal) | 1.4 mM | 96% | [1] |

| Rat Liver Slices (Mitochondrial) | 1.4 mM | 44% | [1] |

| C-polyribosomes | 0.42 mM | 72% | [1] |

Table 2: In Vivo Anti-Tumor Activity of this compound against Walker Carcinoma in Rats

Specific quantitative data on tumor growth inhibition (e.g., % tumor growth inhibition) from the original publication would be inserted here if available in the search results.

Experimental Protocols from Cited Research

In Vitro Protein Synthesis Inhibition Assay (González-Cadavid et al., 1974)

Objective: To measure the effect of this compound on the incorporation of a radiolabeled amino acid into newly synthesized proteins in a cell-free ribosomal system.

Materials:

-

Rat liver C-polyribosomes

-

[¹⁴C]Leucine

-

ATP, GTP

-

pH 5 enzyme fraction

-

Incubation buffer (Tris-HCl, KCl, MgCl₂, 2-mercaptoethanol)

-

This compound dissolved in a suitable solvent

-

Trichloroacetic acid (TCA)

-

Glass-fiber filters

-

Scintillation counter

Procedure:

-

Prepare a standard incubation mixture containing buffer, ATP, GTP, the pH 5 enzyme fraction, and C-polyribosomes.

-

Add varying concentrations of this compound to the experimental tubes. Control tubes receive the vehicle solvent.

-

Pre-incubate the mixtures for a short period at 37°C.

-

Initiate the protein synthesis reaction by adding [¹⁴C]leucine.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA to precipitate the proteins.

-

Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNA.

-

Cool the samples on ice and collect the protein precipitate by filtration through glass-fiber filters.

-

Wash the filters sequentially with cold 5% TCA, ethanol, and ether.

-

Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage inhibition of protein synthesis for each concentration of this compound relative to the control.

Puromycin Reaction Assay (González-Cadavid et al., 1974)

Objective: To determine if this compound inhibits the transpeptidation step of protein synthesis by measuring its effect on the puromycin-mediated release of nascent polypeptide chains.

Materials:

-

Pulse-labeled C-ribosomes (pre-incubated with [¹⁴C]leucine to generate nascent radioactive polypeptide chains)

-

Puromycin

-

This compound

-

Incubation buffer

-

Sucrose

-

Ethyl acetate

-

Scintillation counter

Procedure:

-

Incubate the pulse-labeled C-ribosomes with or without this compound for a pre-determined time at 37°C.

-

Add puromycin to the reaction mixture to initiate the release of peptidyl-puromycin.

-

Incubate for a further period to allow for the reaction to proceed.

-

Stop the reaction and extract the peptidyl-puromycin adducts into ethyl acetate.

-

Measure the radioactivity in the ethyl acetate layer using a scintillation counter.

-

Compare the amount of radioactivity released in the presence and absence of this compound to determine the percentage inhibition of the puromycin reaction.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via SN2 reaction.

Mechanism of Action: Inhibition of Protein Synthesis

Caption: this compound inhibits the transpeptidation step of protein synthesis.

Experimental Workflow: In Vitro Protein Synthesis Assay

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Conclusion

This compound, correctly identified as S-(10-undecen-1-yl)isothiouronium iodide, is a compound with demonstrated anti-tumor activity stemming from its function as a protein synthesis inhibitor. This technical guide has provided a detailed account of its synthesis, mechanism of action, and the experimental protocols used in its initial characterization. It is imperative for future research that this compound is not mistaken for an Aryl Hydrocarbon Receptor modulator. The data and protocols presented herein offer a solid foundation for researchers interested in exploring the therapeutic potential of thiopseudourea derivatives as anti-cancer agents.

References

An In-depth Technical Guide to the Role of the Aryl Hydrocarbon Receptor (AHR) in Cell Signaling

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in mediating cellular responses to a wide array of environmental and endogenous signals.[1][2] Initially identified as the receptor for xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic environmental contaminant, the AHR is now recognized as a crucial regulator of diverse physiological and pathophysiological processes, including immune responses, cell cycle regulation, and development.[1][2][3] Its promiscuous ligand-binding capacity allows it to interact with a vast range of compounds, from environmental pollutants to dietary-derived molecules and endogenous metabolites.[4][5] This guide provides a comprehensive technical overview of the AHR's role in cell signaling, tailored for researchers, scientists, and drug development professionals.

The AHR Protein

The AHR is a member of the basic helix-loop-helix (bHLH) Per-ARNT-Sim (PAS) family of transcription factors.[6][7] The protein architecture includes several key domains: a bHLH domain for DNA binding, two PAS domains (PAS-A and PAS-B) that facilitate protein-protein interactions and ligand binding, and a C-terminal transactivation domain that recruits co-activators for gene transcription.[6] In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2, also known as AHR-interacting protein or AIP), and p23.[8][9] This complex maintains the receptor in a conformation ready for ligand binding.[5]

Canonical AHR Signaling Pathway

The classical or canonical AHR signaling pathway is the most well-characterized mechanism of AHR action.[6][10] This pathway is initiated by the binding of a ligand to the AHR in the cytoplasm.

Key Steps in the Canonical Pathway:

-

Ligand Binding: Upon binding of a ligand to the PAS-B domain, the AHR undergoes a conformational change.[6][8]

-

Nuclear Translocation: The ligand-bound AHR complex translocates from the cytoplasm into the nucleus.[8][10]

-

Dimerization: Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[4][8][10]

-

DNA Binding and Gene Transcription: The AHR-ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4][8][11] This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism such as cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), as well as the AHR Repressor (AHRR), which is involved in a negative feedback loop.[6][10][12]

Canonical AHR Signaling Pathway.

Non-Canonical AHR Signaling Pathways

Beyond the classical genomic pathway, the AHR engages in several non-canonical signaling mechanisms that are independent of DRE-mediated transcription. These pathways expand the functional repertoire of the AHR.

-

Crosstalk with other Transcription Factors: The AHR can physically interact with and modulate the activity of other key transcription factors, including NF-κB, estrogen receptor (ERα), and β-catenin.[8][10][12] This crosstalk allows the AHR to influence a wide range of cellular processes, such as inflammation and hormone signaling.

-

Non-Genomic Signaling: The AHR can elicit rapid cellular responses through non-genomic pathways. For instance, the release of the Src kinase from the cytoplasmic AHR complex upon ligand binding can trigger downstream signaling cascades, such as the activation of MAP kinases.[8][10][12]

-

E3 Ubiquitin Ligase Activity: The AHR has been shown to possess intrinsic E3 ubiquitin ligase activity, which can lead to the degradation of target proteins, thereby influencing their cellular functions.[12]

Non-Canonical AHR Signaling Pathways.

Quantitative Data on AHR Ligand Interactions

The AHR binds to a structurally diverse array of ligands with varying affinities. High-affinity ligands are typically potent activators of the receptor.

| Ligand | Type | Binding Affinity (KD) | Reference |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Exogenous/Synthetic | ~10-12 M | [13] |

| Benzo[a]pyrene | Exogenous/PAH | Varies | [13] |

| Kynurenine | Endogenous | Varies | [4] |

Experimental Protocols for Studying AHR Signaling

A variety of experimental techniques are employed to investigate the role of the AHR in cell signaling.

1. Ligand Binding Assays:

-

Methodology: Radioligand binding assays are commonly used to determine the binding affinity of a compound for the AHR. This typically involves incubating a radiolabeled AHR ligand (e.g., [3H]TCDD) with a source of AHR (e.g., cell lysates or purified receptor) in the presence of varying concentrations of a competitor ligand. The amount of bound radioactivity is then measured to calculate the binding affinity (KD) of the test compound.

2. Reporter Gene Assays:

-

Methodology: These assays are used to quantify the transcriptional activity of the AHR. Cells (e.g., HepG2 or HT29) are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter containing DREs.[8] The cells are then treated with a potential AHR ligand, and the expression of the reporter gene is measured as an indicator of AHR activation.

Workflow for an AHR Reporter Gene Assay.

3. Gene Expression Analysis:

-

Methodology: Quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be used to measure the expression levels of AHR target genes (e.g., CYP1A1) in response to ligand treatment. This provides direct evidence of AHR-mediated transcriptional regulation.

4. Protein Analysis:

-

Methodology: Western blotting can be used to detect the levels of AHR protein and its target gene products. Co-immunoprecipitation (Co-IP) assays are employed to study the interaction of the AHR with other proteins, such as ARNT or other transcription factors.

5. Chromatin Immunoprecipitation (ChIP) Assays:

-

Methodology: ChIP assays are used to determine if the AHR-ARNT complex binds to specific DREs in the genome. This involves cross-linking proteins to DNA, immunoprecipitating the AHR-DNA complexes, and then analyzing the associated DNA by PCR or sequencing.

Conclusion

The Aryl Hydrocarbon Receptor is a multifaceted signaling molecule with a profound impact on cellular function. Its ability to be activated by a diverse range of ligands and to engage in both canonical and non-canonical signaling pathways underscores its importance in toxicology, immunology, and oncology. A thorough understanding of the intricate mechanisms of AHR signaling is crucial for the development of novel therapeutic strategies that target this receptor for the treatment of various diseases. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the complex roles of the AHR in health and disease.

References

- 1. AhR Antibody | Cell Signaling Technology [cellsignal.com]

- 2. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fifty Years of Aryl Hydrocarbon Receptor Research as Reflected in the Pages of Drug Metabolism and Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ah Receptor Ligands and Their Impacts on Gut Resilience: Structure-Activity Effects - PMC [pmc.ncbi.nlm.nih.gov]

Unidentified Compound: AHR-1911 and its Interaction with the Aryl Hydrocarbon Receptor

Initial research has yielded no specific information regarding a compound designated "AHR-1911" in the context of its interaction with the Aryl Hydrocarbon Receptor (AHR). Extensive searches of scientific literature and databases did not identify any publications, studies, or data associated with a molecule of this name. Therefore, the requested in-depth technical guide, quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be provided at this time.

The following information, gathered from the initial broad search on the Aryl Hydrocarbon Receptor, provides a general overview of the receptor's function and signaling, which would be relevant for studying any potential ligand, including a hypothetical this compound.

The Aryl Hydrocarbon Receptor (AHR): A General Overview

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in sensing and responding to a wide array of external and internal chemical signals.[1] It is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] While initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it is now understood to be involved in a variety of physiological and developmental processes.[1][2]

Canonical Signaling Pathway

The most well-characterized mechanism of AHR action is the canonical signaling pathway:

-

Ligand Binding: In its inactive state, the AHR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), prostaglandin E synthase 3 (p23), and AHR-interacting protein (AIP).[2] The binding of a ligand to the AHR triggers a conformational change.

-

Nuclear Translocation: This conformational change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal on the AHR. The ligand-AHR complex then translocates from the cytoplasm into the nucleus.

-

Heterodimerization: Inside the nucleus, the AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][3]

-

DNA Binding and Gene Transcription: The AHR/ARNT heterodimer is the active transcription factor complex. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][3] This binding initiates the transcription of a battery of genes, most notably the cytochrome P450 family of enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in metabolizing xenobiotics.[3]

A simplified representation of this canonical pathway is provided below.

Caption: Canonical AHR Signaling Pathway.

Non-Canonical Signaling Pathways

In addition to the classical DRE-mediated pathway, the AHR can also engage in non-canonical signaling. In these pathways, the activated AHR can interact with other transcription factors, such as the estrogen receptor (ER), to regulate gene expression without binding to DREs.[3] This crosstalk with other signaling pathways highlights the diverse and complex roles of the AHR in cellular processes.

AHR Ligands

The AHR is known to bind to a structurally diverse range of compounds, which can act as agonists, antagonists, or selective AHR modulators (SAhRMs).[4] These include:

-

Environmental Toxicants: Dioxins, polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons (PAHs).[2]

-

Natural Compounds: Plant-derived flavonoids, polyphenols, and indoles.[2][4]

-

Endogenous Ligands: Tryptophan metabolites and other small molecules produced by the body.

-

Pharmaceuticals and Synthetic Molecules: A variety of drugs and synthetic compounds have been shown to interact with the AHR.[4]

Future Directions for Investigating a Novel Compound like this compound

Should "this compound" be a novel or proprietary compound, a systematic investigation would be required to characterize its interaction with the AHR. A typical experimental workflow would involve a series of in vitro and in vivo assays.

The logical workflow for such an investigation is outlined below.

Caption: Experimental workflow for AHR ligand characterization.

To proceed with a detailed technical guide, further information on the chemical structure and biological context of "this compound" is necessary. Researchers with access to this compound would need to generate the foundational data through the types of experiments outlined above.

References

- 1. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 3. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer [mdpi.com]

Preliminary Studies on AHR-1911 Toxicity: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain specific toxicity data or experimental protocols for a compound designated "AHR-1911." The information presented herein is based on the well-established role of the Aryl Hydrocarbon Receptor (AHR) in mediating the toxicity of various ligands. This document serves as a foundational guide to the potential mechanisms of toxicity that a compound acting on this receptor might exhibit.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a wide array of environmental contaminants and endogenous molecules.[1][2][3] Historically, the AHR was identified as the "dioxin receptor" due to its high affinity for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related halogenated aromatic hydrocarbons, which are known for their significant toxicity.[4] The activation of the AHR signaling pathway is a key event in the toxic effects of these and many other compounds.[2][3] This guide outlines the fundamental AHR signaling pathway, which would be the primary focus of preliminary toxicity studies for any putative AHR ligand.

Core Signaling Pathway

The classical or canonical AHR signaling pathway involves the binding of a ligand to the cytoplasmic AHR complex, followed by nuclear translocation and gene activation.[1][5] In its inactive state, the AHR resides in the cytoplasm in a complex with several chaperone proteins, including two molecules of 90-kDa heat shock protein (Hsp90), X-associated protein 2 (XAP2), and p23.[5]

Upon ligand binding, the AHR undergoes a conformational change, leading to its dissociation from the chaperone complex and translocation into the nucleus.[1][5] In the nucleus, the AHR forms a heterodimer with the AHR nuclear translocator (ARNT).[1][5] This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, initiating their transcription.[1][4][5]

A key target gene of the AHR-ARNT complex is the AHR Repressor (AHRR), which functions in a negative feedback loop to inhibit AHR signaling.[1][5] AHRR competes with AHR for dimerization with ARNT, thereby repressing the transcription of AHR target genes.[5]

Experimental Protocols

While specific protocols for "this compound" are unavailable, standard methodologies for assessing the toxicity of AHR ligands would include:

-

In Vitro AHR Activation Assays:

-

Objective: To determine if the compound can bind to and activate the AHR.

-

Methodology: Reporter gene assays, such as the Chemically Activated LUciferase gene eXpression (CALUX) assay, are commonly used. In this assay, cells are engineered to contain a luciferase reporter gene under the control of XREs. An increase in luciferase activity upon exposure to the test compound indicates AHR activation.

-

-

In Vivo Acute Toxicity Studies:

-

Objective: To determine the short-term toxic effects and the median lethal dose (LD50) of the compound.

-

Methodology: Typically performed in rodent models (e.g., rats, mice) according to OECD guidelines. Animals are administered a single high dose of the compound, and mortality and clinical signs of toxicity are observed over a 14-day period.

-

-

In Vivo Sub-chronic and Chronic Toxicity Studies:

-

Objective: To evaluate the toxic effects of repeated exposure to the compound over a longer duration.

-

Methodology: The compound is administered daily to animals for a period of 28 or 90 days (sub-chronic) or up to 2 years (chronic). A range of endpoints are assessed, including changes in body weight, hematology, clinical chemistry, organ weights, and histopathology. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

-

Data Presentation

Quantitative data from toxicity studies on a novel AHR ligand would typically be summarized in the following tables. The values provided are hypothetical placeholders.

Table 1: In Vitro AHR Activation

| Assay | Cell Line | EC50 (nM) |

| CALUX | H4IIE | Value |

Table 2: Acute Oral Toxicity in Rats

| Strain | Sex | LD50 (mg/kg) | 95% Confidence Interval |

| Sprague-Dawley | Male | Value | (Lower - Upper) |

| Sprague-Dawley | Female | Value | (Lower - Upper) |

Table 3: 90-Day Repeated Dose Oral Toxicity in Rats

| Parameter | Male | Female |

| NOAEL (mg/kg/day) | Value | Value |

| LOAEL (mg/kg/day) | Value | Value |

| Target Organs | e.g., Liver, Thymus | e.g., Liver, Thymus |

Conclusion

The toxicity of any compound that activates the Aryl Hydrocarbon Receptor is a significant concern for drug development and environmental safety. Preliminary studies for a compound like "this compound" would necessitate a thorough investigation of its ability to activate the AHR signaling pathway and the subsequent downstream toxicological effects. The experimental approaches and data presentation formats outlined in this guide provide a standard framework for conducting and reporting such preclinical toxicity assessments. The absence of specific data for "this compound" underscores the need for empirical testing to determine its safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aryl hydrocarbon receptor: studies using the AHR-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Aryl Hydrocarbon Receptor (AHR) Agonist Tapinarof as a Potential Therapeutic Agent

Disclaimer: No publicly available information was found for a therapeutic agent with the designation "AHR-1911." This guide will focus on Tapinarof , a well-documented, FDA-approved Aryl Hydrocarbon Receptor (AHR) agonist, as a representative example of this therapeutic class. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Tapinarof is a first-in-class, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AHR) modulating agent.[1][2] It is a naturally derived small molecule that functions as an AHR agonist, demonstrating significant efficacy in the treatment of plaque psoriasis.[1][3] Its mechanism of action involves the activation of the AHR, a ligand-dependent transcription factor, which leads to the downstream regulation of inflammatory cytokines, enhancement of the skin barrier, and a reduction in oxidative stress.[1][4] Clinical trials have established its efficacy and a favorable safety profile for the topical treatment of mild, moderate, and severe plaque psoriasis in adults.[3][5]

Mechanism of Action and Signaling Pathways

Tapinarof's therapeutic effects are mediated through its binding to and activation of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a crucial role in maintaining skin homeostasis.[1][2] Upon activation by Tapinarof, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, leading to the modulation of their expression.[3]

The key signaling pathways affected by Tapinarof-mediated AHR activation include:

-

Downregulation of Pro-inflammatory Cytokines: Tapinarof has been shown to suppress the expression of key pro-inflammatory cytokines involved in the pathogenesis of psoriasis, particularly Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F).[1][3] This anti-inflammatory effect is central to its therapeutic action.

-

Restoration of Skin Barrier Function: AHR activation by Tapinarof upregulates the expression of essential skin barrier proteins, such as filaggrin and loricrin.[3][4] This helps to normalize the dysfunctional skin barrier often observed in inflammatory skin conditions.

-

Enhancement of Antioxidant Response: Tapinarof induces the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.[3][6]

Quantitative Data Summary

The efficacy and safety of Tapinarof 1% cream applied once daily have been extensively evaluated in two identical Phase 3 pivotal trials, PSOARING 1 and PSOARING 2, and a long-term extension study, PSOARING 3.[2][7]

Table 1: Efficacy of Tapinarof 1% Cream in Plaque Psoriasis (PSOARING 1 & 2 at Week 12)

| Endpoint | PSOARING 1 - Tapinarof (n=343) | PSOARING 1 - Vehicle (n=170) | PSOARING 2 - Tapinarof (n=345) | PSOARING 2 - Vehicle (n=173) |

| PGA Success * | 35.4% | 6.0% | 40.2% | 6.3% |

| p-value | <0.0001 | - | <0.0001 | - |

| PASI 75 | 36.1% | 10.2% | 47.6% | 6.9% |

| p-value | <0.0001 | - | <0.0001 | - |

*PGA Success is defined as a Physician Global Assessment (PGA) score of clear (0) or almost clear (1) with at least a 2-grade improvement from baseline.[5][8]

Table 2: Long-Term Efficacy of Tapinarof 1% Cream (PSOARING 3)

| Endpoint | Result |

| Complete Disease Clearance (PGA=0) at any time | 40.9% |

| Mean Remittive Effect Off-Therapy (after achieving PGA=0) | ~4 months |

Table 3: Common Adverse Events in PSOARING 1 & 2 (Tapinarof Arm)

| Adverse Event | PSOARING 1 | PSOARING 2 |

| Folliculitis | 20.6% | 15.7% |

| Contact Dermatitis | 5.5% | 4.9% |

| Headache | 3.2% | 1.7% |

| Pruritus | 2.0% | 2.3% |

The majority of adverse events were mild to moderate in severity and localized to the site of application.[5]

Experimental Protocols

Preclinical Evaluation of AHR Agonism and Anti-inflammatory Activity

Objective: To determine the effect of Tapinarof on AHR activation and cytokine production in vitro and in vivo.

In Vitro Human Peripheral Blood Mononuclear Cell (PBMC) Assay: [6]

-

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Stimulate PBMCs with T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence of varying concentrations of Tapinarof or vehicle control.

-

After a 24-48 hour incubation period, collect the cell culture supernatants.

-

Measure the concentrations of IL-4 and other relevant cytokines in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits.

-

Harvest the cells to extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of CYP1A1 (a biomarker of AHR activation) and NQO1 (an antioxidant enzyme).[9]

In Vivo Mouse Model of Psoriasis-like Skin Inflammation: [10]

-

Induce psoriasis-like skin inflammation in mice (e.g., BALB/c or C57BL/6 strains) by daily topical application of imiquimod (IMQ) cream (5%) on the shaved back and/or ear for 5-7 consecutive days.

-

Treat a cohort of mice with topical application of Tapinarof cream (at varying concentrations, e.g., 0.1% to 1%) or vehicle cream to the inflamed area, typically starting on the same day as IMQ induction.

-

Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

-

Measure ear thickness daily using a digital caliper as a quantitative measure of inflammation.

-

At the end of the experiment, euthanize the mice and collect skin tissue samples.

-

Process the skin samples for histopathological analysis (hematoxylin and eosin staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, IL-22) using ELISA or multiplex assays.[10]

Phase 3 Clinical Trial Protocol (PSOARING 1 - NCT03956355)

Objective: To evaluate the efficacy and safety of Tapinarof cream, 1% once daily for the treatment of plaque psoriasis in adults.[11][12]

Study Design:

-

A randomized, double-blind, vehicle-controlled, parallel-group study.[11]

-

Approximately 500 adult subjects with plaque psoriasis were randomized in a 2:1 ratio to receive either Tapinarof cream 1% or a matching vehicle cream.[12]

-

Treatment was applied once daily for 12 weeks.[12]

-

Male and female subjects aged 18 to 75 years.

-

Clinical diagnosis of chronic plaque psoriasis, stable for at least 6 months.

-

Body Surface Area (BSA) involvement of ≥ 3% and ≤ 20%.

-

A Physician Global Assessment (PGA) score of 2 (mild), 3 (moderate), or 4 (severe) at screening and baseline.

Exclusion Criteria: [12]

-

Psoriasis variants other than plaque psoriasis.

-

Signs of infection at the psoriatic lesions.

-

Immunocompromised status.

-

Use of prohibited medications, including systemic immunosuppressants, phototherapy, or other topical psoriasis treatments within a specified washout period.

-

Primary Endpoint: The proportion of subjects achieving a PGA score of 0 (clear) or 1 (almost clear) with a minimum 2-grade improvement from baseline at week 12.

-

Secondary Endpoints: The proportion of subjects achieving at least a 75% reduction in their Psoriasis Area and Severity Index (PASI) score (PASI 75) from baseline at week 12.

-

Monitoring and recording of all adverse events (AEs).

-

Local tolerability assessments (e.g., burning, stinging, itching) at the application site.

-

Clinical laboratory tests (hematology, chemistry) and vital signs.

Conclusion

Tapinarof represents a significant advancement in the topical treatment of plaque psoriasis, offering a novel, non-steroidal therapeutic option. Its mechanism of action, centered on the activation of the Aryl Hydrocarbon Receptor, provides a multi-faceted approach to disease management by concurrently addressing inflammation, skin barrier dysfunction, and oxidative stress. The robust data from Phase 3 clinical trials demonstrate a favorable efficacy and safety profile, positioning Tapinarof as a valuable agent in the dermatological therapeutic landscape. Further research may explore its potential in other inflammatory skin conditions and elucidate the full spectrum of AHR-mediated therapeutic effects.

References

- 1. Tapinarof for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Rapid Improvements in Itch with Tapinarof Cream 1% Once Daily in Two Phase 3 Trials in Adults with Mild to Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topical tapinarof effective in pivotal psoriasis trials | MDedge [mdedge.com]

- 6. Tapinarof, a Novel Topical Therapeutic Aryl Hydrocarbon Receptor Agonist, Suppresses Atopic Dermatitis-like Skin Inflammation in Mice [jstage.jst.go.jp]

- 7. Dermavant Announces Publication of PSOARING 1 & 2 Pivotal Studies of Tapinarof in Plaque Psoriasis in The New England Journal of Medicine - BioSpace [biospace.com]

- 8. Phase III PSOARING 1 and PSOARING 2 trials of GSK 2894512 meets primary endpoints in both trials for plaque psoriasis.- Dermavant Sciences [medthority.com]

- 9. Tapinarof, a Novel Topical Therapeutic Aryl Hydrocarbon Receptor Agonist, Suppresses Atopic Dermatitis-like Skin Inflammation in Mice [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Tapinarof for the Treatment of Plaque Psoriasis in Adults (3001) | Clinical Research Trial Listing [centerwatch.com]

Unraveling the Enigma of AHR-1911: A Preliminary Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document serves as a preliminary technical guide on the chemical compound designated as AHR-1911. Initial investigations have revealed that this compound is the synonym for 10-Undecen-1-yl-thiopseudourea iodide. This dossier collates the currently available information regarding its chemical identity, biological activities, and areas requiring further investigation. It is intended to provide a foundational understanding for researchers and professionals in drug development and to guide future research efforts.

Chemical Identity and Structure

At present, a definitive, experimentally validated chemical structure of 10-Undecen-1-yl-thiopseudourea iodide is not available in the public domain. Based on its chemical name, a putative structure can be proposed. The name suggests a thiopseudourea core with a 10-undecenyl group attached to one of the nitrogen or sulfur atoms, and an iodide counter-ion.

The thiopseudourea moiety is a derivative of urea where the oxygen atom is replaced by a sulfur atom, and it can exist in tautomeric forms. The "pseudo" designation suggests an isothiourea structure, where the alkyl group is attached to the sulfur atom. Therefore, the most likely structure is S-(10-undecen-1-yl)isothiourea iodide.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Common Name | This compound |

| Systematic Name | 10-Undecen-1-yl-thiopseudourea iodide |

| Putative Formula | C12H25IN2S |

| Putative Mol. Wt. | 356.31 g/mol |

| CAS Number | Not Found |

A critical next step in the investigation of this compound is the definitive confirmation of its chemical structure through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Known Biological Activities

The available scientific literature on this compound is sparse. A singular study from 1969, titled "Anti-inflammatory effect of this compound," provides the only direct evidence of its biological activity.[1]

Anti-inflammatory Properties

The 1969 study by J. Di Prisco investigated the topical anti-inflammatory effects of this compound in the context of skin diseases. The study compared the efficacy of this compound to that of fluocinolone acetonide, a known corticosteroid.[1] Unfortunately, the full text of this article is not readily accessible, limiting the availability of quantitative data and detailed experimental protocols.

The MeSH terms associated with the publication—"Administration, Topical," "Anti-Inflammatory Agents / therapeutic use," and "Skin Diseases / drug therapy"—strongly suggest that this compound was formulated for and effective in a dermatological context.

Potential Anti-tumor Properties

While "anti-tumor agent" is mentioned in some online chemical supplier databases in relation to this compound, no primary research articles have been identified to substantiate this claim. The broader class of thiourea derivatives has been investigated for anticancer properties, with some compounds showing promise. However, any potential anti-tumor activity of this compound remains to be experimentally validated.

Mechanism of Action: An Unanswered Question

The mechanism of action for this compound is currently unknown. The initial hypothesis that the "AHR" in its name refers to the Aryl Hydrocarbon Receptor (AHR) has not been supported by any evidence found in the scientific literature. The AHR is a ligand-activated transcription factor involved in regulating responses to environmental toxins and also plays a role in the immune system. While a fascinating lead, the absence of any studies linking 10-Undecen-1-yl-thiopseudourea iodide to AHR signaling suggests this may be a coincidental naming convention.

Given its classification as a thiourea derivative, potential mechanisms of its anti-inflammatory action could involve:

-

Inhibition of inflammatory enzymes.

-

Modulation of cytokine signaling pathways.

-

Scavenging of reactive oxygen species.

These possibilities, however, are speculative and require experimental verification.

Experimental Protocols: A Call for Future Research

A core requirement for a comprehensive technical guide is the inclusion of detailed experimental protocols. Due to the limited available data, this section cannot be completed at this time. Future research on this compound should aim to establish and publish protocols for:

-

Synthesis and Purification: A detailed, reproducible method for the synthesis of 10-Undecen-1-yl-thiopseudourea iodide.

-

In Vitro Assays:

-

Cell-based assays to quantify its anti-inflammatory effects (e.g., measurement of inflammatory cytokine release from immune cells).

-

Enzyme inhibition assays for key inflammatory targets.

-

Cytotoxicity and proliferation assays in various cancer cell lines to investigate potential anti-tumor activity.

-

-

In Vivo Models:

-

Animal models of skin inflammation to validate its topical anti-inflammatory efficacy.

-

Xenograft or syngeneic tumor models to assess any anti-cancer properties.

-

Data Presentation: A Framework for Future Findings

To facilitate the clear presentation of future experimental data, the following table structures are proposed:

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Measured Cytokine | IC50 (µM) | Reference |

Table 3: In Vivo Anti-inflammatory Efficacy of this compound

| Animal Model | Formulation | Dose | Endpoint Measured | % Inhibition | Reference |

Table 4: In Vitro Anti-tumor Activity of this compound

| Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

Visualization of Pathways and Workflows

As the signaling pathways and experimental workflows for this compound are currently undefined, no diagrams can be generated at this time. Once the mechanism of action is elucidated, Graphviz diagrams will be created to visualize the relevant signaling cascades. Similarly, once experimental protocols are established, graphical representations of the workflows will be provided.

Conclusion and Future Directions

This compound, or 10-Undecen-1-yl-thiopseudourea iodide, represents a chemical entity with documented, albeit historical, anti-inflammatory properties. The current body of knowledge is insufficient to provide a comprehensive technical understanding of this compound. The path forward for this compound research is clear and requires a systematic approach:

-

Structural Elucidation: Unambiguously determine the chemical structure of the compound.

-

Chemical Synthesis: Develop and report a robust synthetic route.

-

Revisiting Past Research: Obtain and analyze the full 1969 study by J. Di Prisco to extract valuable historical data.

-

Mechanistic Studies: Investigate the molecular mechanism underlying its anti-inflammatory effects.

-

Exploration of Anti-tumor Potential: Systematically evaluate the anti-cancer claims associated with this compound.

This preliminary dossier highlights the significant gaps in our understanding of this compound. It is hoped that this document will stimulate renewed interest and guide future research to fully characterize this intriguing molecule and unlock its potential therapeutic applications.

References

An In-depth Technical Guide on the Aryl Hydrocarbon Receptor (AHR)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the early and foundational research findings on the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in cellular metabolism, immune responses, and toxicology.

Core Concepts

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[1] Initially identified as the receptor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), subsequent research has revealed its involvement in a wide array of physiological and pathophysiological processes.[2][3] AHR is ubiquitously expressed in mammals, with the highest levels found in the liver, lung, thymus, kidney, and placenta.[4]

In its inactive state, AHR resides in a cytosolic complex with chaperone proteins, including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[1] Upon binding to a ligand, the AHR complex translocates to the nucleus, where it dissociates from its chaperones and forms a heterodimer with the AHR nuclear translocator (ARNT).[2][5] This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, initiating their transcription.[2][5]

Quantitative Data on AHR Ligand Interactions

The binding affinity and activation potential of various ligands for the AHR have been quantified in numerous studies. This data is crucial for understanding the structure-activity relationships of AHR modulators.

| Ligand | Species/Cell Line | Assay Type | Parameter | Value | Reference |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human Hepatocyte Lysates | Radioligand Binding | Kd | 2.7–4.2 nM | [6] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Purified AhR-ARNT complex | Saturation Binding | Kd | 39 ± 20 nM | [6] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Purified AhR-ARNT complex | Microscale Thermophoresis | Kd | 139 ± 99 nM | [6] |

| Indirubin | Yeast Reporter System | Reporter Assay | EC50 | 0.2 nM | [7] |

| Indirubin | Human Hepatoma Cells | Reporter Assay | EC50 | 100 nM | [7] |

| Indirubin | MCF-7 Cells | EROD Assay | EC50 | 1.26 nM | [7] |

| Equilenin | Human HepG2 Cells | Reporter Assay | EC50 | ~10 µM | [7] |

| Tryptamine | In vitro | DRE Binding Assay | EC50 | 0.2–0.5 mM | [7] |

| Indole-3-acetic acid (IAA) | In vitro | DRE Binding Assay | EC50 | 0.2–0.5 mM | [7] |

| 1-Hydroxypyrene (1-HP) | Recombinant AhR-ARNT | Competition Binding Assay | Ki | 9.2 µM | [6] |

| CH-223191 | Recombinant AhR-ARNT | Competition Binding Assay | Ki | 12.2 µM | [6] |

Experimental Protocols

A variety of experimental techniques are employed to study the function and regulation of the AHR. Below are detailed methodologies for key assays.

This assay is a highly sensitive method to quantify AHR activation by measuring the expression of a reporter gene (luciferase) under the control of DREs.[8]

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2, MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with a DRE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. A typical ratio of DRE-reporter to control plasmid is 10:1.[8]

2. Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).[8]

3. Cell Lysis and Luciferase Measurement:

-

After the desired incubation period (typically 4-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[8]

-

Measure the firefly luciferase activity using a luminometer.

-

Measure the Renilla luciferase activity for normalization.[8]

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like AHR.[9][10]

1. Cell Treatment and Cross-linking:

-

Treat cells (e.g., MCF-7) with the ligand of interest (e.g., 10 nM TCDD) for a specific duration (e.g., 45 minutes or 24 hours).[9][10]

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 bp.[9][10]

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody specific to AHR or a control IgG overnight.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

4. DNA Purification and Library Preparation:

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Prepare a sequencing library from the purified DNA, which includes end-repair, A-tailing, and adapter ligation.

5. Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequence reads to the reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched for AHR binding.

-

Perform downstream analysis such as motif discovery and gene ontology analysis.

Signaling Pathways and Visualizations

The canonical pathway involves ligand binding, nuclear translocation, heterodimerization with ARNT, and binding to DREs to regulate gene expression.[5][11]

Caption: Canonical AHR signaling pathway.

AHR can also signal through mechanisms that are independent of ARNT and DRE binding. These non-canonical pathways involve interactions with other transcription factors and signaling molecules.[11]

Caption: Overview of non-canonical AHR signaling.

The following diagram illustrates the key steps in performing an AHR luciferase reporter assay.

Caption: Workflow for an AHR luciferase reporter assay.

References

- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Genome-wide mapping and analysis of aryl hydrocarbon receptor (AHR)- and aryl hydrocarbon receptor repressor (AHRR)-binding sites in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AHR-1911 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and application notes for the characterization of AHR-1911, a novel putative modulator of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation, making it a significant target for drug development.[1][2][3][4][5] These protocols describe the necessary cell-based assays to determine the efficacy and potency of this compound as either an AHR agonist or antagonist. The provided methodologies cover cell culture, reporter gene assays for AHR activation, quantitative PCR for target gene expression, and cell viability assessment.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[6][7] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[6][7] Upon binding to a ligand, the AHR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[2][7] This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[2][7][8] A key target gene of AHR activation is Cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of xenobiotics.[1][9] The AHR signaling pathway is also modulated by the AHR repressor (AHRR), which acts as a negative feedback regulator.[2][10]

Signaling Pathway Diagram

Caption: The canonical AHR signaling pathway.

Experimental Protocols

Cell Line Selection and Maintenance

The choice of cell line is critical for studying AHR signaling. Reporter cell lines containing a stably transfected AHR-responsive luciferase gene are highly recommended for initial screening.[1][11] Human hepatoma (HepG2) or mouse hepatoma (Hepa-1c1c7) cell lines are also commonly used as they endogenously express AHR and its target genes.

Protocol 1.1: Cell Culture

-

Cell Lines:

-

Hepa-1c1c7 (mouse hepatoma)

-

HepG2 (human hepatoma)

-

AHR-responsive reporter cell line (e.g., containing a pGudLuc1.1 plasmid)

-

-

Culture Media:

-

Hepa-1c1c7: α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Reporter Cell Line: Follow the specific media recommendations from the provider.

-

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[12]

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA for cell detachment.[12]

AHR Agonist/Antagonist Activity Assessment using a Reporter Gene Assay

This assay quantitatively measures the ability of this compound to induce or inhibit AHR-dependent gene expression.

Protocol 2.1: AHR Reporter Gene Assay

-

Cell Seeding: Seed AHR-responsive reporter cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation:

-

Agonist Mode: Prepare a serial dilution of this compound in culture medium. A known AHR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) should be used as a positive control.

-

Antagonist Mode: Prepare a serial dilution of this compound in culture medium containing a known AHR agonist at its EC50 concentration (e.g., 1 nM TCDD). A known AHR antagonist like CH-223191 should be used as a positive control.[12][13]

-

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Luciferase Assay:

-

Remove the treatment medium.

-

Add 50 µL of luciferase lysis buffer to each well and incubate for 15 minutes at room temperature.

-

Add 50 µL of luciferase substrate to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Calculate the fold induction relative to the vehicle control for agonist activity and the percent inhibition for antagonist activity.

Experimental Workflow Diagram

Caption: Workflow for the AHR reporter gene assay.

Measurement of AHR Target Gene Expression by qPCR

This protocol is used to confirm the findings from the reporter gene assay by measuring the expression of endogenous AHR target genes like CYP1A1.[1]

Protocol 3.1: Quantitative Real-Time PCR (qPCR)

-

Cell Seeding and Treatment: Seed Hepa-1c1c7 or HepG2 cells in a 6-well plate. Once confluent, treat the cells with various concentrations of this compound (and controls) for 6-24 hours.

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Cell Viability and Proliferation Assay

It is important to assess whether the observed effects of this compound are due to AHR modulation or general cytotoxicity.

Protocol 4.1: MTT or WST-1 Assay

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 2.1.

-

Reagent Addition: After the 24-hour treatment, add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: AHR Agonist Activity of this compound in Reporter Gene Assay

| Concentration (µM) | Fold Induction (Mean ± SD) |

| Vehicle Control | 1.0 ± 0.1 |

| This compound (0.01) | 1.5 ± 0.2 |

| This compound (0.1) | 5.2 ± 0.6 |

| This compound (1) | 15.8 ± 1.9 |

| This compound (10) | 25.4 ± 3.1 |

| TCDD (1 nM) | 30.1 ± 2.5 |

Table 2: Relative CYP1A1 mRNA Expression in HepG2 Cells

| Treatment | Fold Change in Expression (Mean ± SD) |

| Vehicle Control | 1.0 ± 0.2 |

| This compound (1 µM) | 8.7 ± 1.1 |

| TCDD (1 nM) | 12.3 ± 1.5 |

Table 3: Cell Viability of HepG2 Cells after this compound Treatment

| Concentration (µM) | Cell Viability (% of Control, Mean ± SD) |

| Vehicle Control | 100 ± 5.2 |

| This compound (1) | 98.6 ± 4.8 |

| This compound (10) | 95.3 ± 6.1 |

| This compound (100) | 72.1 ± 8.3 |

Conclusion

These protocols provide a comprehensive framework for the initial characterization of this compound's activity on the AHR signaling pathway in a cell culture setting. By following these detailed methodologies, researchers can effectively determine the compound's potential as an AHR agonist or antagonist and assess its impact on cell health. The combination of reporter assays, target gene expression analysis, and viability assays will yield a robust dataset for advancing drug development efforts targeting the Aryl Hydrocarbon Receptor.

References

- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Constitutive activation of the aromatic hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]

- 12. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of Aryl Hydrocarbon Receptor (AHR) Modulators

Disclaimer: No specific information is publicly available for a compound designated "AHR-1911." The following application notes and protocols are provided as a general guideline for researchers, scientists, and drug development professionals working with modulators of the Aryl Hydrocarbon Receptor (AHR). The data and methodologies are based on studies of known AHR ligands and antagonists.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins.[1] It is a key regulator of cellular responses to a wide range of environmental chemicals and endogenous molecules.[2] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes.[1][2] This leads to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), as well as genes implicated in immune responses, cell proliferation, and differentiation.[1][3]

These notes provide an overview of the AHR signaling pathway, protocols for assessing AHR activation, and example data from preclinical studies of known AHR modulators.

AHR Signaling Pathway